4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridine ring substituted with a carboxamide group and an azetidine moiety linked via an ether bond. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Carbamoylation: The azetidine intermediate is then reacted with isobutyl isocyanate to introduce the carbamoyl group.
Ether Formation: The resulting compound is coupled with 2-hydroxypyridine-2-carboxamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in material science and engineering.
Comparison with Similar Compounds
Similar Compounds
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-3-carboxamide: A structural isomer with a different position of the carboxamide group.
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-sulfonamide: A compound with a sulfonamide group instead of a carboxamide group.
4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-thiocarboxamide: A thiocarboxamide analog with sulfur replacing oxygen in the carboxamide group.
Uniqueness
The uniqueness of 4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-(2-methylpropylcarbamoyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9(2)6-17-14(20)18-7-11(8-18)21-10-3-4-16-12(5-10)13(15)19/h3-5,9,11H,6-8H2,1-2H3,(H2,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBCTSGYODARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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